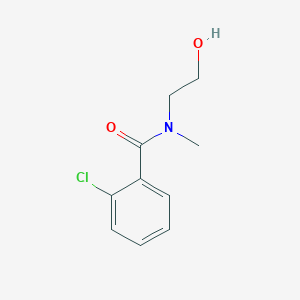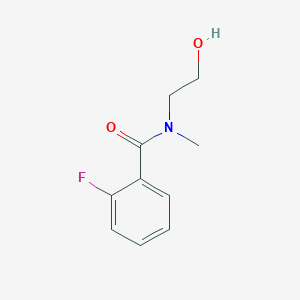
2-chloro-N-(2-hydroxyethyl)-N-methylbenzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-chloro-N-(2-hydroxyethyl)-N-methylbenzamide, also known as Triclosan, is an antibacterial and antifungal agent that has been widely used in personal care products, such as soaps, toothpastes, and deodorants. It was first introduced in the 1970s and has since become one of the most commonly used antimicrobial agents in consumer products.
Mecanismo De Acción
2-chloro-N-(2-hydroxyethyl)-N-methylbenzamide works by inhibiting the activity of an enzyme called enoyl-acyl carrier protein reductase, which is involved in the biosynthesis of fatty acids in bacteria and fungi. This disruption of the fatty acid synthesis pathway ultimately leads to the death of the microorganism.
Biochemical and Physiological Effects
While 2-chloro-N-(2-hydroxyethyl)-N-methylbenzamide has been shown to be effective against a wide range of microorganisms, it has also been found to have some negative effects on human health. Studies have shown that 2-chloro-N-(2-hydroxyethyl)-N-methylbenzamide can disrupt the endocrine system, leading to hormonal imbalances and potential reproductive issues. It has also been shown to have negative effects on the immune system and may contribute to the development of antibiotic resistance.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
2-chloro-N-(2-hydroxyethyl)-N-methylbenzamide has been used in a variety of laboratory experiments due to its antimicrobial properties. It is particularly useful in experiments where the growth of bacteria or fungi needs to be inhibited. However, due to its negative effects on human health, it is important to use caution when handling 2-chloro-N-(2-hydroxyethyl)-N-methylbenzamide in the laboratory and to follow proper safety protocols.
Direcciones Futuras
While 2-chloro-N-(2-hydroxyethyl)-N-methylbenzamide has been widely used in consumer products for decades, there is growing concern about its potential negative effects on human health and the environment. As a result, there has been a push to restrict or ban the use of 2-chloro-N-(2-hydroxyethyl)-N-methylbenzamide in consumer products. Future research may focus on identifying alternative antimicrobial agents that are effective against a wide range of microorganisms but have fewer negative effects on human health and the environment. Additionally, research may focus on developing new methods for inhibiting the growth of bacteria and fungi that do not rely on the use of antimicrobial agents.
Métodos De Síntesis
2-chloro-N-(2-hydroxyethyl)-N-methylbenzamide can be synthesized through a multi-step process involving the reaction of 2,4-dichlorophenol with sodium hydroxide, followed by the addition of chloroacetyl chloride and then the reaction with N-methyl ethanolamine to form the final product.
Aplicaciones Científicas De Investigación
2-chloro-N-(2-hydroxyethyl)-N-methylbenzamide has been extensively studied for its antimicrobial properties and has been found to be effective against a wide range of bacteria and fungi. It has been used in a variety of scientific research applications, including in vitro studies, animal studies, and clinical trials.
Propiedades
IUPAC Name |
2-chloro-N-(2-hydroxyethyl)-N-methylbenzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12ClNO2/c1-12(6-7-13)10(14)8-4-2-3-5-9(8)11/h2-5,13H,6-7H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ISUOWPILMIDSTB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CCO)C(=O)C1=CC=CC=C1Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12ClNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
213.66 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-chloro-N-(2-hydroxyethyl)-N-methylbenzamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![[1-(methylcarbamoylamino)-1-oxopropan-2-yl] (4Z)-4-(furan-2-ylmethylidene)-2,3-dihydro-1H-acridine-9-carboxylate](/img/structure/B7468559.png)
![[2-[4-(4-Bromophenyl)sulfanylanilino]-2-oxoethyl] 3-aminopyrazine-2-carboxylate](/img/structure/B7468560.png)
![4-[2-[(2,2-Difluoro-1,3-benzodioxol-5-yl)amino]-2-oxoethoxy]benzamide](/img/structure/B7468565.png)
![[2-(3-Chloro-4-methylanilino)-2-oxoethyl] 9,10-dioxoanthracene-1-carboxylate](/img/structure/B7468568.png)
![2-[[2-(1,3-dioxoisoindol-2-yl)acetyl]amino]-N-(2-methoxy-5-methylphenyl)acetamide](/img/structure/B7468570.png)
![[2-(2,3-Dihydro-1,4-benzodioxin-6-yl)-2-oxoethyl] 9,10-dioxoanthracene-1-carboxylate](/img/structure/B7468574.png)

![1-Methyl-4-[(4-methyl-1-naphthyl)sulfonyl]piperazine](/img/structure/B7468583.png)
![2-Hydroxy-4-[(6-methyl-2-oxo-1,3-dihydrobenzimidazol-5-yl)sulfonylamino]benzoic acid](/img/structure/B7468585.png)
![[2-[2-(4-Methylanilino)-2-oxoethyl]-1,3-thiazol-4-yl]methyl 2,2-diphenylacetate](/img/structure/B7468586.png)
![ethyl N-[2-[4-oxo-3-(4-phenoxyphenyl)quinazolin-2-yl]sulfanylacetyl]carbamate](/img/structure/B7468606.png)
![1-[(4-Fluorophenyl)methyl]-3-methylquinoxalin-2-one](/img/structure/B7468618.png)

![{4-[4-(3,4-Dimethoxyphenyl)-1,3-thiazol-2-yl]phenyl}methanamine](/img/structure/B7468645.png)